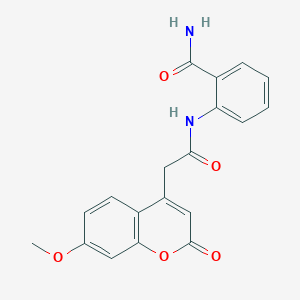

2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

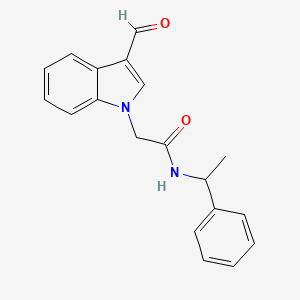

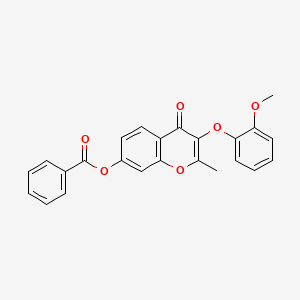

The compound “2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide” is a derivative of coumarin . Coumarin is a two-ring system, consisting of a benzene ring fused with a α-pyrone nucleus . Over the last decades, synthetic and naturally occurring coumarins have received considerable attention from organic and medicinal chemists due to their huge diversity of biological and pharmacological activities .

Synthesis Analysis

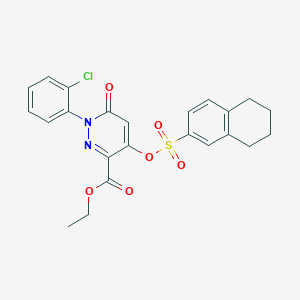

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . For instance, the crystal structure of ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetate was determined by X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 7-amino-4-methylcoumarin with various organic halides led to the formation of new [ (4-methyl-2-oxo-2 H -chromen-7-yl)amino]methylcoumarins .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Applications De Recherche Scientifique

Synthesis of Other Compounds

This compound can be used in the synthesis of other complex compounds. For example, it has been used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .

Antimicrobial Activity

Compounds with similar structures have been found to possess high antimicrobial activity against various bacteria such as Staphyloccocus pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonela panama .

Inhibitory Properties

These types of compounds have been found to have inhibitory properties against certain enzymes. For example, they have been found to have cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

Anticancer Activity

Compounds with similar structures have shown significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .

Fluorescent Chemosensors

Coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry, molecular recognition, and materials science .

Antioxidant Activity

These types of compounds have been found to have antioxidant activity, which can be beneficial in various biological processes .

Mécanisme D'action

While the specific mechanism of action for “2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide” is not mentioned in the search results, coumarins have been found to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .

Orientations Futures

The future directions for research on “2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide” and similar compounds could involve further exploration of their biological and pharmacological activities. Given the diverse activities exhibited by coumarins, these compounds could be valuable building blocks for the preparation of novel therapeutic agents .

Propriétés

IUPAC Name |

2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-25-12-6-7-13-11(9-18(23)26-16(13)10-12)8-17(22)21-15-5-3-2-4-14(15)19(20)24/h2-7,9-10H,8H2,1H3,(H2,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBQOXDBWNMWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2583426.png)

![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2583429.png)

![tert-butyl 4-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)

![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]but-2-enamide](/img/structure/B2583438.png)

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2583441.png)